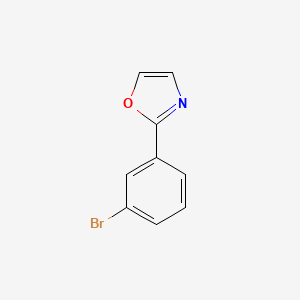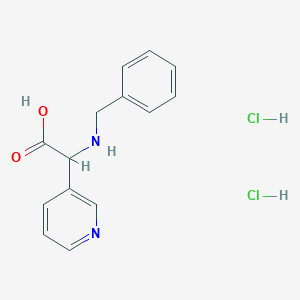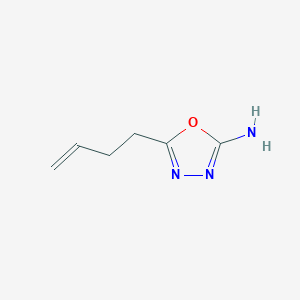
2-(3-Bromophenyl)-1,3-oxazole
Overview
Description
2-(3-Bromophenyl)-1,3-oxazole is a light yellow solid . It has a molecular weight of 224.06 . The IUPAC name for this compound is 2-(3-bromophenyl)-1,3-oxazole .
Molecular Structure Analysis
The InChI code for 2-(3-Bromophenyl)-1,3-oxazole is1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H . This indicates that the compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis
2-(3-Bromophenyl)-1,3-oxazole is a light yellow solid .Scientific Research Applications
Application 1: Organic Synthesis
- Summary of Application : The compound is used in the microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .
- Methods of Application : The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent . The formation of this compound is explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
- Results or Outcomes : The proposed 1- (3-bromophenacyl)-2-nitroimidazole intermediate could be isolated by reducing the reaction time and was shown to be a precursor of the imidazo [2,1- b ]oxazole final product .
Application 2: Aurora A Kinase Inhibition
- Summary of Application : The compound is used as a novel and selective Aurora A Kinase inhibitory lead with apoptosis properties .
- Methods of Application : The synthesis, in vitro and in silico biological evaluation of the compound is carried out .
- Results or Outcomes : The compound shows promising results as a selective Aurora A Kinase inhibitory lead .
Application 3: Analytical Chemistry
- Summary of Application : The compound has found numerous applications in analytical chemistry .
- Methods of Application : The specific methods of application in analytical chemistry are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
Application 4: Metabolite in Marine Organisms
- Summary of Application : The compound functions as a metabolite in marine organisms .
- Methods of Application : The specific methods of application in marine biology are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
Application 5: Insecticidal Properties
- Summary of Application : The bromine derivative of phenyl hydrazine, which includes “2-(3-Bromophenyl)-1,3-oxazole”, has been studied for its insecticidal properties .
- Methods of Application : The specific methods of application in entomology are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
Application 6: Chromogenic Reagents
- Summary of Application : “2-(3-Bromophenyl)-1,3-oxazole” has been used as chromogenic reagents .
- Methods of Application : The specific methods of application in analytical chemistry are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
Safety And Hazards
Future Directions
The imidazo[2,1-b]oxazole framework, which is similar to the structure of 2-(3-Bromophenyl)-1,3-oxazole, is relevant to the preparation of organic electroluminescent device materials and is present in a variety of pharmaceutically interesting compounds . This suggests potential future directions for the study and application of 2-(3-Bromophenyl)-1,3-oxazole.
properties
IUPAC Name |
2-(3-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPWYXWXKUAHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654262 | |
| Record name | 2-(3-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1,3-oxazole | |
CAS RN |
885274-35-1 | |
| Record name | 2-(3-Bromophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)






![5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1520437.png)

![3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1520439.png)
![2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride](/img/structure/B1520440.png)

![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)